

Discovery and History of Combretastatins

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Confertin	
Cat. No.:	B009149	Get Quote

The discovery of combretastatins originates from a natural product screening program initiated by the National Cancer Institute (NCI). In the 1970s, as part of this program, the South African bush willow tree, Combretum caffrum, was identified as a source of potent cytotoxic compounds.[2][3][4]

In 1982, Professor George R. Pettit and his research group at the Cancer Research Institute at Arizona State University isolated and identified the first of these compounds, initially named combretastatin.[5][6] Subsequent research led to the isolation and characterization of a series of related stilbenes and dihydrostilbenes, now collectively known as the combretastatins.[2][7] These are categorized into different series, including combretastatins A, B, C, and D.[2][7]

Among these, Combretastatin A-4 (CA-4) emerged as the most potent and promising candidate due to its significant antimitotic and antitumor properties.[2][8] However, the poor water solubility of CA-4 posed a challenge for its clinical development.[6][9] This led to the synthesis of a water-soluble phosphate prodrug, Combretastatin A-4 Phosphate (CA-4P), which can be rapidly metabolized in the body to the active CA-4.[2][7][9][10] CA-4P has since been the subject of numerous preclinical and clinical trials.[2][4][10][11]

Mechanism of Action

Combretastatins, particularly CA-4, exert their potent anticancer effects through a dual mechanism of action: disruption of microtubule dynamics and vascular disruption.

2.1 Inhibition of Tubulin Polymerization

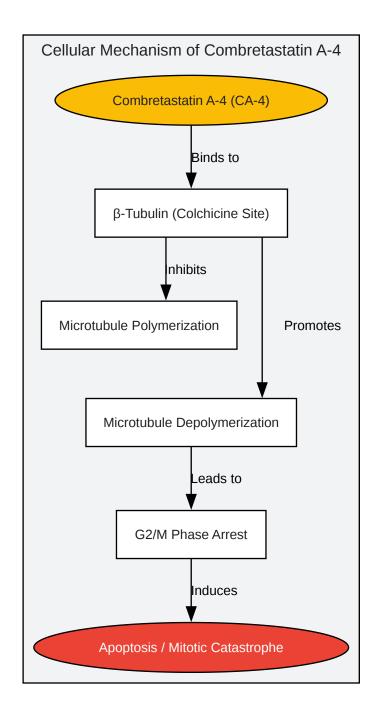




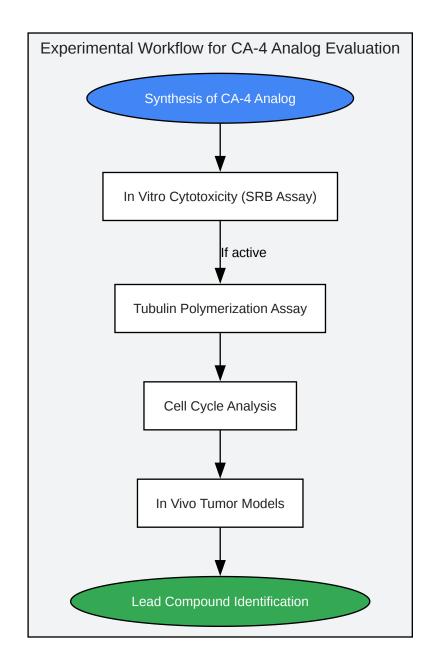


CA-4 is a potent inhibitor of tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[12][13] It binds to the colchicine-binding site on β -tubulin, leading to the depolymerization of microtubules.[5][8][14] This disruption of the microtubule network results in cell cycle arrest in the G2/M phase and ultimately induces apoptosis or mitotic catastrophe in rapidly dividing cancer cells.[13][14]









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- To cite this document: BenchChem. [Discovery and History of Combretastatins]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b009149#discovery-and-history-of-confertin]

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